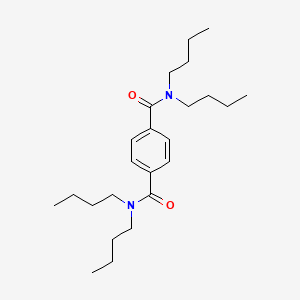

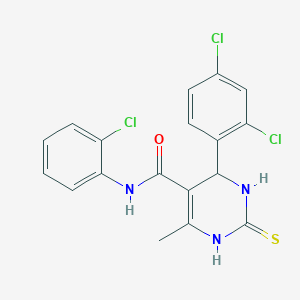

![molecular formula C15H24Cl2N2 B5206894 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

概要

説明

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used for various research purposes. BZP has been found to have stimulating effects on the central nervous system and is known to interact with various neurotransmitter systems in the brain.

作用機序

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is known to interact with several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It acts as a releasing agent for these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulating effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.

生化学的および生理学的効果

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also affects the levels of various hormones in the body, including cortisol and prolactin.

実験室実験の利点と制限

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It has also been found to have stimulating effects that can be useful in certain types of experiments. However, 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride also has several limitations. It has been found to have potential neurotoxic effects, and its use in experiments involving human subjects is highly regulated.

将来の方向性

There are several future directions for research involving 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on the brain. Additionally, further research is needed to explore the potential neurotoxic effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride and its long-term effects on the body.

科学的研究の応用

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have stimulating effects similar to those of amphetamines and has been used as a substitute for amphetamines in some studies. 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

特性

IUPAC Name |

2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-16-9-7-15(12-16)8-10-17(13-15)11-14-5-3-2-4-6-14;;/h2-6H,7-13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNYJGRNEYORLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5206823.png)

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)

![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)

![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)

![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)